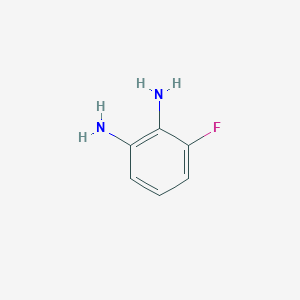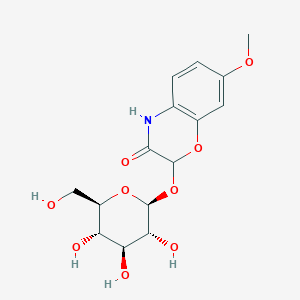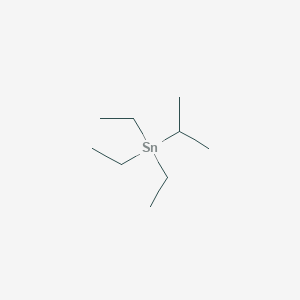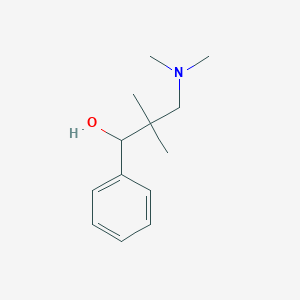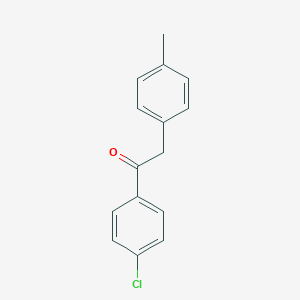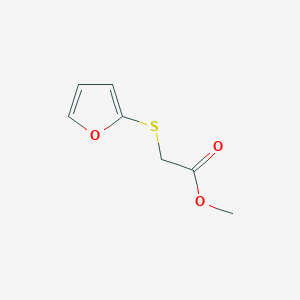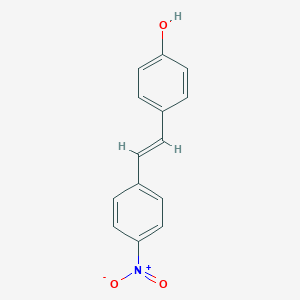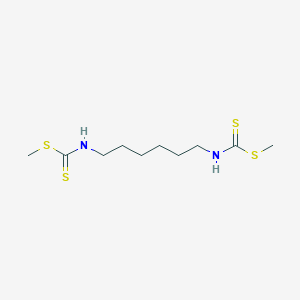
3-(3-氯苯基)丙胺
描述
3-(3-Chlorophenyl)propan-1-amine is a chemical compound that is part of a broader class of organic compounds containing an amine group attached to a propane chain which is further substituted with a chlorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-(3-Chlorophenyl)propan-1-amine.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorophenyl derivatives with amines or the reduction of corresponding Schiff bases. For instance, the synthesis of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was achieved through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of N3O3 amine phenols involved the reduction of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes . These methods could potentially be adapted for the synthesis of 3-(3-Chlorophenyl)propan-1-amine.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Chlorophenyl)propan-1-amine has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure of a related compound was determined by X-ray crystallography, and its molecular geometry and vibrational analysis were carried out using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 3-(3-Chlorophenyl)propan-1-amine.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds with amines has been explored in several studies. For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with various primary amines in aqueous potassium hydroxide yielded N-substituted 3-(2,4,6-trimethylphenyl)propionamides . Additionally, the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates with alicyclic amines were studied, providing insights into the reactivity of chlorophenyl compounds . These findings can inform the expected chemical behavior of 3-(3-Chlorophenyl)propan-1-amine in reactions with amines and other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Chlorophenyl)propan-1-amine can be inferred from spectroscopic data and quantum chemical studies. For example, the vibrational wavenumbers and NMR chemical shift values of a related compound were in good agreement with experimental data, and its stability was analyzed using natural bond orbital analysis . The physical properties such as melting points, solubility, and crystallinity can be determined experimentally, while chemical properties like acidity, basicity, and reactivity can be predicted based on the molecular structure and substituent effects.
科学研究应用
合成和配合物的表征:
- 已合成和表征了包括与3-(3-氯苯基)丙胺相关的六齿N3O3胺酚配体,这些化合物对于它们在配位化学和催化中的潜在应用具有重要意义 (Liu, Wong, Rettig, & Orvig, 1993)。
抗菌和抗氧化性能:
- 与3-(3-氯苯基)丙胺相关的化合物表现出显著的抗菌活性。例如,从这种化合物衍生的胺草酸盐表现出很高的抗菌效果,尽管它们作为抗氧化剂的效果较差 (Arutyunyan et al., 2012)。
药物应用:
- 已合成和评估了多种3-(3-氯苯基)丙胺的类似物作为潜在的抗抑郁剂。这些化合物在抑郁症动物模型中表现出有效性,其中一些与传统抗抑郁药相比显示出更低的副作用 (Clark et al., 1979)。
材料科学中的腐蚀抑制:
- 从结构上类似于3-(3-氯苯基)丙胺的1,3-二氨基-2-丙醇衍生的三级胺已显示出作为碳钢腐蚀抑制剂的潜力。这些化合物在金属表面形成保护层,显著降低了腐蚀速率 (Gao, Liang, & Wang, 2007)。
合成用于各种应用的新化合物:
- 已进行了关于合成3-(3-氯苯基)丙胺的新衍生物用于不同应用的研究,包括抗微生物研究。这些化合物已被发现表现出显著的生物活性 (Tayade et al., 2012)。
分析化学应用:
- 基于类似于3-(3-氯苯基)丙胺的化合物的氨基功能化聚合物已被用于固相微萃取技术进行环境采样,展示了它们在分析化学中的实用性 (Bagheri, Babanezhad, & Khalilian, 2008)。
安全和危害
属性
IUPAC Name |
3-(3-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPCBZNAUDRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623815 | |
| Record name | 3-(3-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)propan-1-amine | |
CAS RN |
18655-49-7 | |
| Record name | 3-Chlorobenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-(3-Chlorophenyl)propan-1-amine in complex with nitric oxide synthase?
A1: Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Understanding how small molecules like 3-(3-Chlorophenyl)propan-1-amine interact with NOS provides valuable insights into enzyme function and potential avenues for therapeutic development. The research papers you cited focus on characterizing the structural interactions of 3-(3-Chlorophenyl)propan-1-amine with the heme domain of both rat neuronal NOS [] and bovine endothelial NOS []. This information can be crucial for designing compounds that selectively target specific NOS isoforms for therapeutic purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


